molecular formula C12H13N3O3 B2888659 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole CAS No. 1260379-24-5

1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole

Cat. No.: B2888659
CAS No.: 1260379-24-5
M. Wt: 247.254
InChI Key: TWHCUSORCZBCFK-UHFFFAOYSA-N
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Description

1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole is a chemical compound of significant interest in medicinal and agricultural chemistry research. As a nitro-aromatic pyrazole derivative, it serves as a valuable building block for the synthesis of more complex molecules. Pyrazole cores are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities . The presence of both a nitroaromatic ether and a pyrazole ring in this single molecule makes it a versatile intermediate for exploring new biologically active compounds. Research Applications and Value: The primary research value of this compound lies in its potential as a precursor in the development of novel therapeutic agents. Pyrazole derivatives are extensively studied for their diverse biological activities, which can include antibacterial, anticancer, anti-inflammatory, and antioxidant properties . The structural motifs present in this compound—specifically the 4-nitrophenoxy methyl group and the 1-ethyl-1H-pyrazole ring—are commonly found in molecules designed to inhibit specific enzymes or interact with biological targets. Researchers may utilize this compound in multicomponent reactions (MCRs), which are efficient one-pot methods popular for constructing complex pyrazole-containing scaffolds for biological screening . Handling and Usage: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. As with many nitro-aromatic compounds, appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated area, are strongly recommended.

Properties

IUPAC Name

1-ethyl-4-[(4-nitrophenoxy)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-2-14-8-10(7-13-14)9-18-12-5-3-11(4-6-12)15(16)17/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHCUSORCZBCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazole with 4-nitrophenoxy methyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, nucleophiles, bases like sodium hydride (NaH).

    Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate (K2CO3).

Major Products Formed

    Reduction: 1-ethyl-4-[(4-aminophenoxy)methyl]-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Substituent Analysis

The table below compares key structural features, molecular weights, and properties of 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole with structurally related compounds from the evidence:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications
This compound N1: Ethyl; C4: (4-Nitrophenoxy)methyl C₁₂H₁₃N₃O₃ 263.25 Not explicitly reported
5-(4-Bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole (2m) C3: 4-Nitrophenyl; C5: 4-Bromophenyl C₁₅H₁₀BrN₃O₂ 360.16 NMR/IR data available; nitro-phenyl electronic effects
1-(4-Ethylbenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole (52b) N1: 4-Ethylbenzyl; C4: Nitro; C3: CF₃ C₁₃H₁₂F₃N₃O₂ 299.25 GLUT1 inhibitor; pharmaceutical potential
4-(4-Methoxyphenyl)-1-(5-methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole (21he) Hybrid pyrazole-triazole; 4-nitrophenyl C₁₉H₁₅N₇O₃ 389.37 Click chemistry synthesis; antimicrobial applications
Ethyl 1-ethyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate N1: Ethyl; C4: Trimethylsilyl ethynyl C₁₃H₂₀N₂O₂Si 264.40 Predicted density: 0.98 g/cm³; synthetic intermediate

Key Observations :

  • Nitro Group Placement: Unlike compounds with nitro groups directly attached to phenyl rings (e.g., 2m ), the target compound features a nitro group on a phenoxy-methyl side chain. This may enhance solubility in polar solvents compared to purely aromatic nitro derivatives.
  • Ethyl Substituent : The N1-ethyl group in the target compound contrasts with bulkier substituents like 4-ethylbenzyl in 52b , which likely impacts steric hindrance and binding interactions in biological systems.
  • Hybrid Structures : Triazole-pyrazole hybrids (e.g., 21he ) exhibit enhanced bioactivity due to heterocyclic diversity, whereas the target compound’s simpler structure may favor synthetic accessibility.
Physical and Spectral Properties
  • Melting Points : While data for the target compound are unavailable, analogs like 21he (mp >340°C ) and 52b (solid, exact mp unspecified ) suggest high thermal stability for nitro-substituted pyrazoles.
  • Spectral Data: NMR: Nitro groups in 2m and 2n show characteristic deshielding in ¹H NMR (δ 8.2–8.5 ppm for aromatic protons). The target compound’s (4-nitrophenoxy)methyl group would exhibit similar shifts. IR: Stretching vibrations for NO₂ (~1520 cm⁻¹) and C-O-C (~1250 cm⁻¹) are expected, as seen in and .

Biological Activity

1-Ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The pyrazole scaffold is recognized for its potential in developing therapeutic agents against various diseases, including cancer, inflammation, and microbial infections. This article reviews the biological activity of this compound, synthesizing data from recent studies and highlighting its pharmacological significance.

Chemical Structure

The compound's structure can be represented as follows:

C12H14N2O3\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_3

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related pyrazoles range between 0.22 to 0.25 μg/mL, indicating potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Target Organisms
1-Ethyl-4-(4-nitrophenoxy)methyl-1H-pyrazoleTBDStaphylococcus aureus, E. coli
Related Pyrazole A0.22Staphylococcus aureus
Related Pyrazole B0.25E. coli

Antitumor Activity

Pyrazoles have been extensively studied for their anticancer properties. Compounds derived from the pyrazole structure have demonstrated antiproliferative effects against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7). For instance, certain derivatives showed IC50 values as low as 0.08 μM in inhibiting tumor growth .

Table 2: Antitumor Activity of Pyrazole Derivatives

CompoundIC50 (μM)Cancer Cell Line
1-Ethyl-4-(4-nitrophenoxy)methyl-1H-pyrazoleTBDTBD
Related Pyrazole C0.08MCF-7
Related Pyrazole D0.10A549

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoles has also been documented. Studies indicate that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, showcasing their role in modulating inflammatory responses .

Table 3: Anti-inflammatory Activity

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
1-Ethyl-4-(4-nitrophenoxy)methyl-1H-pyrazoleTBDTBD
Related Compound E76%86%

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, emphasizing their biological activities:

  • Synthesis and Evaluation : A study synthesized various pyrazoles and assessed their antimicrobial activities, revealing that specific modifications enhance efficacy against resistant strains .
  • Anticancer Screening : Another research effort reported on a series of novel pyrazoles that exhibited significant anticancer activity against multiple cell lines, emphasizing structure-activity relationships that guide future drug development .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that some pyrazoles disrupt bacterial cell membranes, leading to cell lysis, which is crucial for their antimicrobial effectiveness .

Q & A

Q. What are the optimal synthetic routes for 1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole, and how can reaction conditions be standardized for reproducibility?

The synthesis of pyrazole derivatives typically involves multi-step reactions. For this compound, a plausible route includes:

  • Step 1 : Formation of the pyrazole core via cyclization of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds .
  • Step 2 : Functionalization at the 4-position using a chloromethylation reaction, followed by substitution with 4-nitrophenoxide under alkaline conditions . Key parameters include solvent polarity (e.g., DMF for nucleophilic substitution), temperature (60–80°C), and stoichiometric control of the nitro-phenoxy group. Reaction progress can be monitored via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • ¹H NMR : Expect signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.0–4.2 ppm, quartet) and aromatic protons from the nitrophenoxy moiety (δ 7.5–8.3 ppm). The methylene bridge (CH₂O) appears as a singlet at δ 4.5–5.0 ppm .
  • IR : Key peaks include C=N (1600–1650 cm⁻¹), NO₂ symmetric/asymmetric stretching (1350–1520 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) .
  • MS : Molecular ion [M+H]⁺ should match the theoretical molecular weight (C₁₂H₁₃N₃O₃: 259.25 g/mol) .

Q. What are the primary chemical reactivities of this compound, and how can they be leveraged for further functionalization?

The nitrophenoxy group is electron-withdrawing, activating the pyrazole ring for electrophilic substitution. Reactivity hotspots include:

  • Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts NO₂ to NH₂, enabling access to amine derivatives for drug discovery .
  • Methylene bridge oxidation : Using KMnO₄ or CrO₃ yields a ketone, which can undergo condensation reactions .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the biological activity or stability of this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gap, electrostatic potential maps). This predicts sites for nucleophilic/electrophilic attacks and stability under physiological conditions .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies). The nitrophenoxy group may form π-π stacking or hydrogen bonds with active sites .

Q. What strategies resolve contradictions in reported data (e.g., molecular formula discrepancies or conflicting bioactivity results)?

  • Reproducibility checks : Validate synthesis protocols across labs, ensuring purity (>95% by HPLC) and proper characterization .
  • Meta-analysis : Compare bioactivity datasets using tools like RevMan to identify outliers. For example, conflicting antimicrobial results may arise from assay variations (e.g., broth microdilution vs. disk diffusion) .

Q. How can the compound’s pharmacokinetic properties (e.g., logP, solubility) be experimentally determined and optimized for drug development?

  • logP Measurement : Use shake-flask method with octanol/water partitioning. The nitro group increases hydrophobicity (predicted logP ~2.5), which can be reduced via prodrug strategies (e.g., esterification) .
  • Solubility : Perform phase-solubility studies in buffers (pH 1.2–7.4). Co-crystallization with cyclodextrins or salt formation (e.g., HCl) may enhance aqueous solubility .

Q. What mechanistic insights explain the compound’s role in inhibiting enzymatic targets (e.g., kinases or proteases)?

  • Kinase inhibition : The pyrazole core mimics ATP’s adenine moiety, competing for binding in the ATP pocket. Molecular dynamics simulations can reveal binding affinity and residence time .
  • Protease inhibition : The nitrophenoxy group may act as a transition-state analog, forming covalent adducts with catalytic serine residues .

Methodological Considerations

Q. How should researchers design experiments to explore structure-activity relationships (SAR) for this compound?

  • Variation of substituents : Synthesize analogs with substituents at the ethyl or nitrophenoxy positions (e.g., replacing NO₂ with CN or CF₃) .
  • Bioactivity assays : Test analogs against a panel of targets (e.g., cancer cell lines, microbial strains) using dose-response curves (IC₅₀/EC₅₀ determination) .

Q. What are the best practices for resolving spectral data ambiguities (e.g., overlapping NMR signals)?

  • 2D NMR : Use HSQC to correlate ¹H-¹³C signals and COSY for proton-proton coupling, resolving overlaps in aromatic regions .
  • Isotopic labeling : Introduce ¹⁵N or ¹³C labels at specific positions to simplify signal assignment .

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